molecular formula C20H23N7O4S B12770337 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide CAS No. 94771-98-9

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12770337
CAS No.: 94771-98-9
M. Wt: 457.5 g/mol
InChI Key: OEYCFBCKOWTNRW-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a molecular formula of C20-H23-N7-O4-S and a molecular weight of 457.56 . This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of nitriles and azides, often using sodium azide as the azide source in conjunction with an ammonium halide in dipolar aprotic solvents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening and optimization techniques can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted tetrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the presence of electron-donating and electron-withdrawing groups on the phenyl rings can modulate its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (ethoxy) groups allows for fine-tuning of its properties for targeted applications .

Properties

CAS No.

94771-98-9

Molecular Formula

C20H23N7O4S

Molecular Weight

457.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C20H23N7O4S/c1-4-31-15-8-6-14(7-9-15)21-20(32)24-22-18(28)12-27-25-19(23-26-27)13-5-10-16(29-2)17(11-13)30-3/h5-11H,4,12H2,1-3H3,(H,22,28)(H2,21,24,32)

InChI Key

OEYCFBCKOWTNRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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